molecular formula C34H19ClN2O2 B12705189 13-Chloro-17-isopropylanthra(2,1,9-mna)benz(6,7)indazolo(2,3,4-fgh)acridine-5,10-dione CAS No. 71786-28-2

13-Chloro-17-isopropylanthra(2,1,9-mna)benz(6,7)indazolo(2,3,4-fgh)acridine-5,10-dione

Cat. No.: B12705189
CAS No.: 71786-28-2
M. Wt: 523.0 g/mol
InChI Key: QSVPPCSUIGBGHF-UHFFFAOYSA-N
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Description

13-Chloro-17-isopropylanthra(2,1,9-mna)benz(6,7)indazolo(2,3,4-fgh)acridine-5,10-dione is a complex organic compound known for its unique structure and properties. It is part of a class of compounds that exhibit significant chemical and physical characteristics, making it valuable in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 13-Chloro-17-isopropylanthra(2,1,9-mna)benz(6,7)indazolo(2,3,4-fgh)acridine-5,10-dione involves multiple steps, including the formation of intermediate compounds. The process typically starts with the preparation of anthraquinone derivatives, followed by chlorination and subsequent reactions to introduce the isopropyl and indazolo groups. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods are employed to produce the compound efficiently.

Chemical Reactions Analysis

Types of Reactions

13-Chloro-17-isopropylanthra(2,1,9-mna)benz(6,7)indazolo(2,3,4-fgh)acridine-5,10-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like thionyl chloride. Reaction conditions vary depending on the desired transformation, often requiring specific solvents and temperature control.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

13-Chloro-17-isopropylanthra(2,1,9-mna)benz(6,7)indazolo(2,3,4-fgh)acridine-5,10-dione has several applications in scientific research:

    Chemistry: Used as a precursor for synthesizing other complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.

Mechanism of Action

The mechanism of action of 13-Chloro-17-isopropylanthra(2,1,9-mna)benz(6,7)indazolo(2,3,4-fgh)acridine-5,10-dione involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. This property makes it a potential candidate for anticancer therapies. Additionally, it may inhibit certain enzymes, further contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 13-Chloro-17-isopropylanthra(2,1,9-mna)benz(6,7)indazolo(2,3,4-fgh)acridine-5,10-dione
  • Dinaphtho[1,2,3-cd:3′,2′,1′-lm]perylene-5,10-dione

Uniqueness

Compared to similar compounds, this compound stands out due to its unique structural features and the presence of specific functional groups

Properties

CAS No.

71786-28-2

Molecular Formula

C34H19ClN2O2

Molecular Weight

523.0 g/mol

IUPAC Name

12-chloro-19-propan-2-yl-2,33-diazanonacyclo[18.10.2.12,5.03,16.04,13.06,11.017,31.022,27.028,32]tritriaconta-1(30),3(16),4(13),5(33),6,9,11,14,17(31),18,20,22,24,26,28(32)-pentadecaene-8,29-dione

InChI

InChI=1S/C34H19ClN2O2/c1-15(2)22-13-24-20-9-10-21-31-33(25-12-17(38)7-8-19(25)32(21)35)36-37(34(20)31)26-14-27(39)29-18-6-4-3-5-16(18)11-23(22)30(29)28(24)26/h3-15H,1-2H3

InChI Key

QSVPPCSUIGBGHF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC2=C3C(=CC(=O)C4=C3C1=CC5=CC=CC=C54)N6C7=C2C=CC8=C7C(=N6)C9=CC(=O)C=CC9=C8Cl

Origin of Product

United States

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